molecular formula C8H13N4Na2O14P3 B12393145 disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12393145
M. Wt: 528.11 g/mol
InChI Key: ZAVHDXYTAMJQIU-VYGSPWIFSA-L
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Description

Disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a dihydroxyoxolan moiety, and multiple phosphoryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves several steps:

    Formation of the triazine ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the dihydroxyoxolan moiety: This is achieved through a series of condensation reactions.

    Introduction of phosphoryl groups: This step involves phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms.

Scientific Research Applications

Disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential role in biochemical pathways and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Disodium adenosine triphosphate: Shares similar phosphoryl groups but differs in the overall structure.

    Disodium uridine diphosphate: Contains a uridine moiety instead of the triazine ring.

Uniqueness

Disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N4Na2O14P3

Molecular Weight

528.11 g/mol

IUPAC Name

disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C8H15N4O14P3.2Na/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(24-6)1-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h2-6,13-14H,1H2,(H,19,20)(H,21,22)(H2,9,11,15)(H2,16,17,18);;/q;2*+1/p-2/t3-,4?,5+,6-;;/m1../s1

InChI Key

ZAVHDXYTAMJQIU-VYGSPWIFSA-L

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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